molecular formula C8H18O2Si B14317819 [(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)silanol CAS No. 112392-77-5

[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)silanol

Cat. No.: B14317819
CAS No.: 112392-77-5
M. Wt: 174.31 g/mol
InChI Key: NRLJPZPNZREDCR-UHFFFAOYSA-N
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Description

(3,3-Dimethylbut-1-en-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silanol group attached to a dimethylbutenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxysilanol typically involves the reaction of 3,3-dimethylbut-1-ene with a silanol precursor under specific conditions. One common method involves the use of a platinum-catalyzed hydrosilylation reaction, where the alkene reacts with a silanol in the presence of a platinum catalyst to form the desired product.

Industrial Production Methods

On an industrial scale, the production of (3,3-Dimethylbut-1-en-2-yl)oxysilanol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrosilylation process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbut-1-en-2-yl)oxysilanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the silanol group to a silyl ether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the silanol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Siloxanes and silanols.

    Reduction: Silyl ethers.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

(3,3-Dimethylbut-1-en-2-yl)oxysilanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential role in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.

    Industry: Utilized in the production of specialty polymers and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxysilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The pathways involved include:

    Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes.

    Siloxane Formation: The formation of siloxane bonds through condensation reactions.

Comparison with Similar Compounds

(3,3-Dimethylbut-1-en-2-yl)oxysilanol can be compared with other similar compounds such as:

    3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silanol group.

    Dimethylsilanol: A simpler organosilicon compound with only a silanol group.

    Neohexene: Another hydrocarbon with a similar backbone but different functional groups.

The uniqueness of (3,3-Dimethylbut-1-en-2-yl)oxysilanol lies in its combination of a silanol group with a dimethylbutenyl ether moiety, providing distinct chemical properties and reactivity.

Properties

CAS No.

112392-77-5

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

3,3-dimethylbut-1-en-2-yloxy-hydroxy-dimethylsilane

InChI

InChI=1S/C8H18O2Si/c1-7(8(2,3)4)10-11(5,6)9/h9H,1H2,2-6H3

InChI Key

NRLJPZPNZREDCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)O[Si](C)(C)O

Origin of Product

United States

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